N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, anticancer, and neuroprotective agent. Its interactions with specific enzymes and receptors are of particular interest .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials with specific properties such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Comparison: N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to the presence of both the thiazole and pyridine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and biological activity, making it a valuable candidate for further research and development .
Properties
CAS No. |
851209-82-0 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-12-10(15-7)13-9(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) |
InChI Key |
FAVXGFTXPKPRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=N2 |
solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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